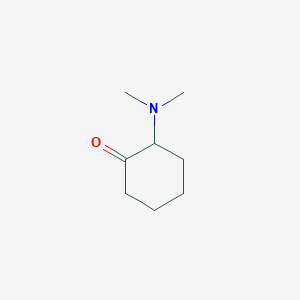

2-(Dimethylamino)cyclohexanone

Description

Significance in Modern Organic Chemistry Research

The significance of 2-(Dimethylamino)cyclohexanone in modern organic chemistry is multifaceted. It is primarily recognized as a crucial synthetic intermediate and a versatile building block. cymitquimica.comchemimpex.com Its unique structure allows for a range of chemical transformations, making it a valuable precursor for more complex molecules. chemimpex.com

A key aspect of its utility lies in its nature as a Mannich base. The synthesis of this compound is typically achieved through the Mannich reaction, involving cyclohexanone (B45756), formaldehyde (B43269), and dimethylamine (B145610) hydrochloride. This reaction provides a foundation for its application in constructing more elaborate molecular architectures.

The dimethylamino group within the molecule is of particular importance. It imparts basicity and can engage in hydrogen bonding and electrostatic interactions, which influences the compound's binding affinity and reactivity with various molecular targets like enzymes and receptors. cymitquimica.com This property is leveraged in the development of biologically active compounds. Furthermore, its structure serves as a scaffold for creating chiral compounds, which are essential in the synthesis of enantiomerically pure pharmaceuticals where biological activity is often dependent on specific stereochemistry. chemimpex.com

Overview of Key Academic Research Trajectories

Academic research involving this compound has followed several key trajectories, primarily centered on its application in pharmaceutical and chemical synthesis.

A dominant area of research is its role as a key intermediate in the synthesis of analgesics. guidechem.com Most notably, it is a well-established precursor in the industrial production of Tramadol, a centrally acting analgesic. chemicalbook.com The synthesis involves a Grignard reaction with 3-methoxyphenylmagnesium bromide, demonstrating the compound's utility in forming carbon-carbon bonds to create complex drug molecules.

Another significant research avenue explores the biological activities of its derivatives. Studies have investigated the potential antimicrobial properties of compounds derived from this compound. For instance, some derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. Research has also been conducted on other derivatives, such as 6-arylidene-2-dimethylaminomethylcyclohexanone hydrochlorides, to evaluate their cytotoxic properties against various tumor cell lines. tandfonline.com

Furthermore, the compound is a subject of study in the field of analytical chemistry. Methods have been developed for its detection and quantification as an impurity in pharmaceutical products. For example, a validated HPLC method using pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) has been established for the determination of this compound in Tramadol. nih.gov

Research also extends to the fundamental understanding of its reaction mechanisms. For example, studies have examined the stereoselectivity of reactions involving this compound, such as the highly stereoselective formation of the trans isomer during the synthesis of a Tramadol intermediate, a process that can be enhanced by the use of additives like lithium chloride.

Example of a Key Synthetic Reaction

The synthesis of this compound hydrochloride is a foundational reaction in many research applications.

| Reactants | Reagents/Solvents | Product | Yield |

| Cyclohexanone, Paraformaldehyde, Dimethylamine hydrochloride | Ethanol (B145695), Hydrochloric acid (conc.) | This compound hydrochloride | ~76% |

| Source: oc-praktikum.de |

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9(2)7-5-3-4-6-8(7)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKRRZOWRUDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020888 | |

| Record name | 2-(Dimethylamino)-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6970-60-1 | |

| Record name | 2-(Dimethylamino)cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006970601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)cyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dimethylamino)-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Dimethylamino)cyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS2KC4HG9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Optimization for 2 Dimethylamino Cyclohexanone

Mannich Reaction Approaches

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. unacademy.com In the context of 2-(dimethylamino)cyclohexanone synthesis, this involves the reaction of cyclohexanone (B45756) with formaldehyde (B43269) and dimethylamine (B145610). testbook.com The reaction is typically carried out using the hydrochloride salt of the amine, which exists in equilibrium with the free amine and protons, thereby maintaining the necessary acidic conditions for the reaction to proceed. unacademy.com

Reaction Parameters and Their Influence on Yield and Selectivity

The efficiency and outcome of the Mannich reaction for synthesizing this compound are highly dependent on several key parameters. These include temperature, the choice of solvent, and the catalytic system employed. Careful optimization of these factors is crucial for maximizing the yield and selectivity of the desired product.

Temperature plays a pivotal role in the rate and yield of the Mannich reaction. Studies have shown that heating the reaction mixture is necessary to drive the reaction forward. For instance, one optimized procedure involves heating the reactants to 95°C for 2.7 hours, which has been reported to achieve yields as high as 75.1%. In another protocol, the reaction mixture is heated under reflux for 4 hours. oc-praktikum.de

The influence of temperature is a critical factor, with higher temperatures generally increasing the reaction rate. However, excessively high temperatures can lead to the formation of by-products and decomposition of the desired product. Therefore, finding the optimal temperature is a balancing act to ensure a reasonable reaction time while maximizing the yield of this compound. For example, in some multi-component reactions aiming for β-amino ketones, 80°C was found to be a superior operational temperature compared to higher temperatures, as further increases did not lead to a significant improvement in product yield. rasayanjournal.co.in

Table 1: Reported Temperature Conditions for the Synthesis of this compound and Related Mannich Bases

| Reactants | Temperature (°C) | Duration (hours) | Yield (%) |

| Cyclohexanone, Formaldehyde, Dimethylamine Hydrochloride | 95 | 2.7 | 75.1 |

| Cyclohexanone, Paraformaldehyde, Dimethylammonium Chloride | Reflux | 4 | 76 |

| Acetophenone, Benzaldehyde, Aniline | 80 | 0.083 | High |

Note: The data in this table is compiled from various reported synthetic procedures and may not represent a direct comparative study.

The choice of solvent can significantly impact the Mannich reaction. Glacial acetic acid is a commonly used solvent in the synthesis of this compound hydrochloride. It not only dissolves the reactants but also acts as a catalyst for the reaction. Ethanol (B145695) is another solvent that has been effectively used in the synthesis of the hydrochloride salt of the target compound. oc-praktikum.de

The polarity and protic or aprotic nature of the solvent can influence the reaction mechanism and the stability of intermediates. For instance, the use of toluene (B28343) has been reported for the extraction of the free base after the initial reaction. In broader studies of Mannich-type reactions, various solvents have been explored, and in some cases, solvent-free conditions have been found to be highly effective. rasayanjournal.co.in The selection of a solvent is often a compromise between reactant solubility, reaction rate, and ease of product isolation.

The Mannich reaction is typically catalyzed by either an acid or a base. unacademy.com For the synthesis of this compound, acidic conditions are prevalent. The use of dimethylamine hydrochloride provides an in-situ source of acid. Additionally, concentrated hydrochloric acid is sometimes added in small amounts to further catalyze the reaction. oc-praktikum.de

The mechanism in acidic media is believed to involve the formation of an iminium ion from the reaction of formaldehyde and dimethylamine. adichemistry.com The cyclohexanone, under acidic conditions, enolizes, and this enol form then attacks the iminium ion, leading to the formation of the Mannich base. testbook.comadichemistry.com Kinetic studies have indicated that the reaction mechanism differs between acidic and basic media, with the reaction in acidic media appearing to involve the reaction of a carbonium ion derived from the aminomethylol with the active hydrogen compound. acs.org While various Lewis and Brønsted acids can be used, the intrinsic acidity from the amine hydrochloride is often sufficient.

Solvent Effects and Selection Criteria

Isolation and Purification Techniques in Laboratory Scale

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity. The initial product is often the hydrochloride salt, which needs to be isolated from the reaction mixture and can then be converted to the free base if required.

Vacuum distillation is a highly effective technique for purifying this compound, particularly for removing impurities such as water, residual acetic acid, and unreacted cyclohexanone from the reaction mixture. This method is especially useful for compounds with high boiling points (generally above 150°C at atmospheric pressure) or those that are prone to decomposition at elevated temperatures. rochester.edu

After the initial reaction, the excess solvent and volatile impurities are removed, often under reduced pressure. google.com In one described procedure, after the reaction in ethanol, the solvent is evaporated using a rotary evaporator. oc-praktikum.de The residue, which contains the hydrochloride salt of the Mannich base, can then be further purified. If the free base is desired, the hydrochloride salt is dissolved in water, and a strong base like sodium hydroxide (B78521) is added to raise the pH. The free base, which is an organic compound, can then be extracted into an organic solvent such as toluene. The toluene layer can then be distilled under vacuum to remove the solvent and isolate the purified this compound. google.com

Crystallization Processes and Purity Enhancement

The purification of this compound, typically isolated as its hydrochloride salt, is critical for subsequent reactions. Crystallization is the principal method for enhancing purity.

Following the initial synthesis, the reaction mixture often contains unreacted starting materials and solvent. A common purification strategy involves vacuum distillation to remove volatile impurities such as excess cyclohexanone and acetic acid. google.com After distillation, acetone (B3395972) is frequently added to the concentrated residue, which induces the precipitation of the hydrochloride salt, forming a thick slurry. google.com This slurry is then cooled to complete the crystallization process, after which the solid product is collected by filtration and washed with fresh acetone to remove residual soluble impurities.

For further purification, recrystallization can be employed. A detailed protocol involves dissolving the crude hydrochloride salt in a minimal amount of hot ethanol. vulcanchem.comchemicalbook.com Acetone is then added to the solution at room temperature to initiate crystallization. vulcanchem.comchemicalbook.com To maximize the yield of pure crystals, the solution is often stored overnight in a freezer, allowing for complete crystallization before the product is collected via filtration and dried. vulcanchem.comchemicalbook.com The purity of the final product obtained through these methods is typically 98% or higher. vulcanchem.com

| Purification Step | Solvent/Reagent | Purpose | Reference |

| Post-Reaction Precipitation | Acetone | Induces crystallization of the hydrochloride salt from the distilled residue. | google.com |

| Recrystallization | Hot Ethanol / Acetone | Dissolves the crude salt, followed by controlled precipitation of the pure form. | vulcanchem.comchemicalbook.com |

| Washing | Acetone | Removes soluble impurities from the filtered crystalline product. |

Extraction Procedures for Free Base Isolation

For applications requiring the neutral form of the compound, the hydrochloride salt must be converted to the free base. This is achieved through a standard acid-base extraction procedure.

The process begins by dissolving the purified this compound hydrochloride salt in water. A strong base, such as 50% sodium hydroxide (NaOH) solution, is then added to the aqueous solution. The addition of the base deprotonates the dimethylamino group, liberating the free base from its salt form. The neutral this compound free base is typically less soluble in water and can be extracted into a water-immiscible organic solvent. Toluene is a commonly used solvent for this extraction. After separation of the organic layer, the solvent can be removed under reduced pressure to yield the isolated free base.

Historical Perspectives on Mannich Base Synthesis

The synthesis of this compound is a specific application of the broader Mannich reaction. This reaction was first reported by the German chemist Carl Mannich in 1912. numberanalytics.com It is a three-component condensation reaction that forms a C-C bond by connecting an amine, a non-enolizable aldehyde (commonly formaldehyde), and a compound with an active hydrogen. numberanalytics.comoarjbp.com The product of this reaction is a β-amino carbonyl compound, which is referred to as a Mannich base. oarjbp.com

Initially developed for the synthesis of β-amino ketones, the Mannich reaction has evolved into one of the most fundamental and versatile tools in organic synthesis. numberanalytics.comresearchgate.net Its significance lies in its ability to construct complex, nitrogen-containing molecules, which are prevalent in natural products and pharmaceuticals, from simple precursors. researchgate.netlingayasvidyapeeth.edu.in Over the decades, numerous variations have been developed, including asymmetric versions that allow for the selective synthesis of specific stereoisomers. lingayasvidyapeeth.edu.in The reaction's reliability and utility have cemented its role in the synthesis of crucial pharmaceutical intermediates. google.com

Preparation of this compound Salts (e.g., Hydrochloride)

The most common form in which this compound is prepared and isolated is its hydrochloride salt, often referred to as 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride. vulcanchem.com The synthesis is a direct application of the Mannich reaction.

The reaction involves the condensation of three components: cyclohexanone (the active hydrogen compound), formaldehyde (the aldehyde), and dimethylamine hydrochloride (the amine salt). smolecule.com Using the hydrochloride salt of the amine directly ensures that the final product is isolated as its corresponding salt.

A typical procedure involves reacting cyclohexanone with formaldehyde and dimethylamine hydrochloride in a suitable solvent. One method employs glacial acetic acid as the solvent, which facilitates the reaction. google.com An alternative protocol uses ethanol as the solvent with the addition of a catalytic amount of concentrated hydrochloric acid, followed by heating the mixture under reflux for several hours. chemicalbook.com

General Reaction Scheme: Cyclohexanone + Formaldehyde + Dimethylamine Hydrochloride → this compound Hydrochloride + Water

Upon completion, the work-up procedure involves filtering the hot solution and removing the solvent by rotary evaporation. chemicalbook.com As previously detailed, purification is then achieved through distillation and crystallization to yield the final, purified hydrochloride salt. chemicalbook.com

| Reactant | Role |

| Cyclohexanone | Active Hydrogen Compound |

| Formaldehyde (or Paraformaldehyde) | Aldehyde Component |

| Dimethylamine Hydrochloride | Amine Component |

| Glacial Acetic Acid or Ethanol/HCl | Solvent/Catalyst |

Synthesis of Related Cyclohexanone Derivatives with Dimethylamino Moieties

The this compound scaffold is a valuable intermediate for the synthesis of more complex derivatives.

One of the most significant derivatives is 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol , a key precursor in the synthesis of other complex molecules. It is prepared via a Grignard reaction, where this compound is treated with a Grignard reagent derived from 3-bromoanisole (B1666278) and magnesium in a solvent like tetrahydrofuran (B95107) (THF). google.com The stereochemical outcome of this reaction, yielding different ratios of cis and trans isomers, can be influenced by the presence of additives such as inorganic lithium salts (e.g., LiCl). google.com

Other related derivatives have been synthesized by modifying the cyclohexanone ring. For instance, (2E)-2-[4-(Dimethylamino)benzylidene]-5-methylcyclohexanone is synthesized through the condensation of 3-methylcyclohexanone (B152366) with 4-N,N-dimethylaminobenzaldehyde in the presence of a base like sodium hydroxide. iucr.org

A related diallylidene derivative, (2E,6E)-2,6-Bis[4-(dimethylamino)benzylidene]cyclohexanone , has also been synthesized and studied for its physicochemical properties. acs.org Furthermore, the synthesis of 2,6-Bis((dimethylamino)methyl)cyclohexanone , a di-Mannich base, can be achieved, which involves the isolation of the base through vacuum distillation. smolecule.com These examples highlight the versatility of the cyclohexanone core and the dimethylamino group in constructing a diverse range of chemical structures.

| Derivative Name | Key Reactants | Reaction Type | Reference |

| 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | This compound, 3-bromoanisole, Mg | Grignard Reaction | google.com |

| (2E)-2-[4-(Dimethylamino)benzylidene]-5-methylcyclohexanone | 3-methylcyclohexanone, 4-N,N-dimethylaminobenzaldehyde | Aldol (B89426) Condensation | iucr.org |

| (2E,6E)-2,6-Bis[4-(dimethylamino)benzylidene]cyclohexanone | Cyclohexanone, 4-(dimethylamino)benzaldehyde (B131446) | Aldol Condensation | acs.org |

| 2,6-Bis((dimethylamino)methyl)cyclohexanone | Cyclohexanone, Formaldehyde, Dimethylamine | Mannich Reaction | smolecule.com |

Chemical Reactivity and Transformation Studies of 2 Dimethylamino Cyclohexanone

Reactions at the Carbonyl Center

The carbonyl group of 2-(Dimethylamino)cyclohexanone is a key site for a variety of chemical transformations, including nucleophilic additions and reductions, leading to a range of substituted cyclohexyl derivatives.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds and converting the ketone into a tertiary alcohol.

The addition of organomagnesium halides, or Grignard reagents, to this compound is a well-documented method for producing tertiary cyclohexanol (B46403) derivatives. A prominent example is the reaction with the Grignard reagent derived from 3-bromoanisole (B1666278), which is a critical step in the synthesis of the analgesic compound Tramadol and its intermediates. researchgate.netresearchgate.net This reaction typically involves the dropwise addition of the ketone to the Grignard reagent solution in a solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures, often below 30°C, followed by quenching with an aqueous ammonium (B1175870) chloride solution. researchgate.netresearchgate.net The resulting product is 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol. researchgate.netresearchgate.net

Table 1: Representative Grignard Reaction with this compound This table is interactive. Users can sort and filter the data presented.

| Grignard Reagent | Ketone Substrate | Additive | Product | Yield | Diastereomeric Ratio (trans:cis) | Reference |

|---|

The Grignard addition to this compound proceeds with a notable degree of diastereoselectivity. The presence of the dimethylaminomethyl group at the adjacent C2 position plays a crucial role in directing the stereochemical outcome of the reaction. The formation of two diastereomers, cis and trans, is possible. researchgate.net Research indicates a strong preference for the formation of the trans isomer. For instance, the reaction with the Grignard reagent from 3-bromoanisole yields a trans to cis isomer ratio as high as 92:8. researchgate.net

This stereochemical preference is often explained by a chelation-controlled model. The magnesium atom of the Grignard reagent is thought to coordinate with both the carbonyl oxygen and the nitrogen atom of the adjacent dimethylamino group. This coordination forms a rigid, five-membered ring intermediate that blocks one face of the carbonyl group. Consequently, the nucleophilic aryl group of the Grignard reagent preferentially attacks from the less sterically hindered face, leading to the predominant formation of the trans product. acs.org

Additives are frequently employed to enhance the yield and selectivity of Grignard reactions involving this compound. Lithium chloride (LiCl) is a particularly effective additive in this context. researchgate.netresearchgate.net The use of LiCl in conjunction with the Grignard reagent can lead to so-called "turbo Grignard reagents," which exhibit modified reactivity. studycorgi.com

The beneficial role of LiCl is attributed to several factors. It can break down the complex aggregates of Grignard reagents (governed by the Schlenk equilibrium) into smaller, more soluble, and more reactive species. studycorgi.comsebhau.edu.ly Specifically, LiCl has a high affinity for MgCl2, shifting the equilibrium to favor the formation of the dialkylmagnesium (MgR2) species and forming mixed LiCl·MgCl2 aggregates. studycorgi.comsebhau.edu.ly This alteration of the reagent's composition in solution results in more powerful and controllable reactions, contributing to the high stereoselectivity and improved yields observed in the synthesis of 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol. researchgate.netresearchgate.netstudycorgi.com

Aldol (B89426) and Claisen-Schmidt condensation reactions are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enol or enolate with a carbonyl compound. While these reactions are extensively documented for unsubstituted cyclohexanone (B45756), direct examples involving this compound as the enolate precursor are not prevalent in the surveyed literature.

The more commonly reported transformation in this family is the Claisen-Schmidt condensation of unsubstituted cyclohexanone with various aromatic aldehydes, including those with dimethylamino substituents. acs.orgnih.gov In a typical base-catalyzed procedure, cyclohexanone reacts with an aldehyde like 4-(dimethylamino)benzaldehyde (B131446) to form an α,β-unsaturated ketone, specifically (2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]cyclohexanone when two equivalents of the aldehyde are used. acs.org The reaction is generally catalyzed by a base such as sodium hydroxide (B78521) in an alcohol solvent. masterorganicchemistry.com The basic catalyst deprotonates the α-carbon of the cyclohexanone to form an enolate, which then attacks the aldehyde, followed by dehydration to yield the final conjugated product. nih.gov The presence of the dimethylamino group on the aldehyde in these cases enhances the reactivity.

Reduction Chemistry to Cyclohexanol and Cyclohexylamine (B46788) Analogues

The carbonyl group of this compound can be readily reduced to form the corresponding secondary alcohol, an important cyclohexanol analogue. Furthermore, the ketone can serve as a precursor for cyclohexylamine analogues through reductive amination.

The reduction of the ketone to a secondary alcohol is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. mdpi.com In a procedure analogous to the reduction of similar ketones like 2,6-dimethylcyclohexanone, NaBH₄ in a solvent such as methanol (B129727) or ethanol (B145695) would reduce the carbonyl group to a hydroxyl group, yielding 2-(dimethylamino)cyclohexanol. studycorgi.com This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. mdpi.com Subsequent protonation during workup yields the final alcohol product.

Alternatively, the ketone can be converted into a cyclohexylamine analogue via reductive amination. This process transforms the carbonyl group into a new amine group. One of the classic methods for this transformation is the Leuckart reaction, which uses formamide (B127407) or ammonium formate (B1220265) to convert ketones into formamides, which are then hydrolyzed to the primary amine. acs.org Modern methods often involve catalytic hydrogenation or the use of specific reducing agents in the presence of an amine source. For instance, enzyme-catalyzed asymmetric reductive amination has been used on functionalized cyclohexanones to produce chiral cis-diamines. This transformation would convert this compound into a cyclohexane-1,2-diamine derivative, a valuable scaffold in chemical synthesis.

Table 2: Summary of Reduction Pathways for this compound This table is interactive. Users can sort and filter the data presented.

| Reaction Type | Reagent(s) | Product Class | Specific Product Example | Reference (Analogous Reactions) |

|---|---|---|---|---|

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Cyclohexanol Analogue | 2-(Dimethylamino)cyclohexanol | mdpi.com, studycorgi.com |

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of ketones, such as this compound, to carboxylic acid derivatives is a challenging transformation that typically requires strong oxidizing agents. libretexts.org This type of oxidation often proceeds with the cleavage of carbon-carbon bonds, leading to the formation of two carboxylic acid fragments. libretexts.org A common method for the oxidation of cyclic ketones is the Baeyer-Villiger oxidation, which utilizes peroxycarboxylic acids to convert ketones into esters. libretexts.org While specific studies on the direct oxidation of this compound to a carboxylic acid are not prevalent in the provided search results, the general principles of ketone oxidation can be applied. For instance, the oxidation of cyclopentanone (B42830) can yield pentanedioic acid. libretexts.org

The presence of the dimethylamino group at the α-position introduces complexity. This group can be susceptible to oxidation itself and can influence the reactivity of the carbonyl group. The unique structure of 2-((dimethylamino)methyl)cyclohexanone (B127425) allows for various chemical transformations, including oxidation to form ketones or carboxylic acids.

| Oxidizing Agent | Expected Product Type | Reference |

| Strong Oxidants (e.g., KMnO4) | Dicarboxylic Acid (via ring cleavage) | libretexts.org |

| Peroxycarboxylic Acids (e.g., mCPBA) | Lactone (ester) | libretexts.org |

Imine and Enamine Formation

This compound can react with primary amines to form imines and with secondary amines to form enamines. libretexts.orgmasterorganicchemistry.com These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Imine Formation: The reaction with a primary amine (R-NH₂) proceeds through a carbinolamine intermediate, which then dehydrates to form the corresponding imine (a compound containing a C=N double bond). libretexts.org

Enamine Formation: With a secondary amine, after the initial nucleophilic addition to form a carbinolamine, the subsequent elimination of water cannot proceed to form an iminium ion in the same way as with a primary amine. libretexts.org Instead, a proton is removed from an adjacent carbon, leading to the formation of an enamine, which is characterized by a C=C double bond adjacent to the nitrogen atom. libretexts.orgmasterorganicchemistry.com The formation of enamines from aldehydes or ketones and a secondary amine is a condensation reaction that often requires an acid catalyst. masterorganicchemistry.com Studies on related systems, such as the reaction of 4-methylcyclohexanone (B47639) with dimethylamine (B145610), demonstrate the formation of an enamine intermediate.

| Reactant | Product Type | Key Features | Reference |

| Primary Amine (R-NH₂) | Imine | C=N double bond | libretexts.org |

| Secondary Amine (R₂NH) | Enamine | C=C-N structure | libretexts.orgmasterorganicchemistry.com |

Reactions Involving the Dimethylamino Group

Nucleophilic Substitution Pathways

The dimethylamino group in this compound can act as a leaving group in nucleophilic substitution reactions, particularly after being converted to a quaternary ammonium salt. This reactivity is a key feature of Mannich bases. bhu.ac.in The electron-donating nature of the indole (B1671886) nitrogen in gramine, an indole-derived Mannich base, facilitates the displacement of the dimethylamino group by nucleophiles without prior quaternization. bhu.ac.in While this compound is not an indole, the principle of the dimethylamino group's involvement in substitution reactions is relevant. The compound's basicity, attributed to the dimethylamino group, allows it to participate in various chemical reactions, including nucleophilic substitutions. cymitquimica.com

Role in Condensation Reactions

The dimethylamino group is instrumental in the role of this compound as a Mannich base in condensation reactions. cymitquimica.comsmolecule.com Mannich bases are known to react with compounds containing active methylene (B1212753) groups in what is known as the Thermal Michael reaction. gla.ac.uk For example, the condensation of a Mannich base with cyclohexanone has been studied. gla.ac.uk The primary synthetic route to 2-((dimethylamino)methyl)cyclohexanone is the Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde (B43269), and dimethylamine hydrochloride. smolecule.comvulcanchem.com This highlights the compound's role as both a product of and a participant in condensation reactions.

Protonation Studies and Acidochromic Behavior

The dimethylamino group in aminobenzylidene cyclohexanone derivatives is a primary site for protonation, leading to significant changes in the molecule's electronic and absorption properties, a phenomenon known as acidochromism. mdpi.comacs.orgacs.org In studies of 2,6-bis(4-dimethylaminobenzylidene)cyclohexanone, the addition of hydrochloric acid caused a hypsochromic shift (a shift to a shorter wavelength) in the UV-Vis absorption spectrum, from 452 nm to 322 nm. acs.orgkuet.ac.bd This is attributed to the protonation of the dimethylamino group, which forms a quaternary salt and deactivates the π-electron delocalization. acs.orgacs.org This reversible color change with pH makes such compounds interesting for sensor applications. mdpi.com While these studies focus on a related but different molecule, they provide strong evidence for the expected protonation behavior of the dimethylamino group in this compound and its potential for acidochromism.

| Compound | Condition | Observed Change | Reference |

| 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone | Addition of HCl | Hypsochromic shift from 452 nm to 322 nm | acs.orgkuet.ac.bd |

| 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone | Low pH | Quenched fluorescence due to protonation | arabjchem.org |

| 2,6-bis(4-hydroxybenzylidene) cyclohexanone | Addition of NaOH/HCl | Reversible color change, new absorption band at 514 nm | mdpi.comresearchgate.net |

Cyclohexanone Ring Modifications and Rearrangements

The cyclohexanone ring of this compound is a versatile scaffold for various modifications and rearrangements. One notable reaction is the Grignard reaction, where the addition of a Grignard reagent to the carbonyl group leads to the formation of a tertiary alcohol. google.comgoogle.com This reaction is a key step in the synthesis of tramadol, where 2-((dimethylamino)methyl)cyclohexanone is reacted with a Grignard reagent derived from 3-bromoanisole. google.com

Rearrangement reactions involving α-aminoketones have been reported, including ring enlargement. For instance, α-methylaminocyclopentyl methyl ketone undergoes a rearrangement to form 2-methyl-2-methylamino-cyclohexanone, demonstrating the possibility of skeletal reorganization in such systems. mdma.ch Furthermore, allylated cyclohexanone derivatives can be transformed into bicyclic furan (B31954) and pyrrole (B145914) derivatives, indicating that the cyclohexanone ring can serve as a precursor to fused heterocyclic systems. metu.edu.tr

Aerobic Oxidative Dehydrogenation to Aromatic Systems

The conversion of cyclohexanone derivatives to phenols and other aromatic systems through aerobic oxidative dehydrogenation is a significant area of research. This process typically involves the removal of hydrogen atoms from the cyclohexanone ring, using molecular oxygen as a clean and atom-economical oxidant.

Palladium-Catalyzed Systems and Reaction Kinetics

Palladium(II) complexes have emerged as effective catalysts for the aerobic dehydrogenation of cyclohexanones. nih.gov A notable system employs a palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyst in conjunction with a 2-(N,N-dimethylamino)pyridine ligand. nih.gov This catalytic system facilitates the conversion of substituted cyclohexanones to their corresponding phenols. nih.gov The reactions are typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, under an atmosphere of oxygen. nih.gov

The choice of ligand can significantly influence the reaction's chemoselectivity. For instance, while some palladium catalysts with nitrogen-based ligands favor the formation of phenols, using dimethyl sulfoxide (DMSO) as a ligand with Pd(TFA)₂ can selectively yield the cyclohexenone intermediate. nih.govorganic-chemistry.org This selectivity is attributed to the differing effects of the DMSO ligand on the rates of the two consecutive dehydrogenation steps. nih.gov

Table 1: Comparison of Palladium Catalyst Systems for Aerobic Dehydrogenation of Cyclohexanone

| Catalyst System | Primary Product | Key Features |

|---|---|---|

| Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | Phenol (B47542) | Second dehydrogenation step is often faster. future4200.com |

| Pd(TFA)₂ / 4,5-diazafluorenone | Phenol | Similar kinetic profile to the aminopyridine system. future4200.com |

| Pd(DMSO)₂(TFA)₂ | Cyclohexenone | DMSO ligand inhibits the second dehydrogenation step. nih.govorganic-chemistry.org |

| Pd/C | Phenol | Can operate without an external oxidant, with H₂ acting as a cocatalyst. semanticscholar.org |

Diastereoselectivity and Stereochemical Control

Identification and Study of Reaction Intermediates (e.g., Cyclohexenone)

The identification of cyclohexenone as a key intermediate in the aerobic oxidative dehydrogenation of cyclohexanone to phenol has been confirmed through kinetic profiling. nih.gov Monitoring the reaction progress over time shows the concentration of cyclohexenone first increasing and then decreasing as it is converted to the phenol. nih.gov This observation is consistent with a stepwise dehydrogenation mechanism. nih.gov

Mechanistic investigations suggest that the initial Pd(II) catalyst is responsible for the first dehydrogenation step, converting cyclohexanone to cyclohexenone. researchgate.net Subsequent studies have provided evidence that the palladium catalyst can evolve into soluble palladium nanoparticles, which then catalyze the further dehydrogenation of cyclohexenone to phenol. researchgate.net The formation and stabilization of these nanoparticles are influenced by various components in the reaction mixture, including the ligand, acid, solvent, and even the cyclohexenone intermediate itself. researchgate.net

Cycloaddition Reactions

This compound and its derivatives are also valuable partners in cycloaddition reactions, providing access to complex spirocyclic frameworks. These reactions leverage the reactivity of the ketone's carbonyl group or its enamine/enolate equivalents.

1,3-Dipolar Cycloadditions (e.g., with Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides to carbonyl compounds is a powerful method for the synthesis of five-membered nitrogen-containing heterocycles. rsc.orgresearchgate.net In the context of this compound, it can serve as a precursor to an unsaturated ketone, which then acts as the dipolarophile. nih.govmdpi.com The Mannich base, 2-[(dimethylamino)methyl]cyclohexanone hydrochloride, can undergo deamination in situ to generate the corresponding α,β-unsaturated ketone. nih.govmdpi.com

This transiently formed unsaturated ketone can then react with an azomethine ylide, typically generated from the reaction of an α-amino acid (like sarcosine) and an aldehyde or ketone (such as isatin (B1672199) derivatives), to form spiro-pyrrolidine structures. nih.govmdpi.com These multi-component reactions are often carried out by heating the reactants in a suitable solvent like isopropanol. nih.gov The cycloaddition generally proceeds with high diastereoselectivity. nih.gov

Formation of Spirocyclic Structures

The cycloaddition reactions involving this compound derivatives are particularly useful for constructing spirocyclic systems, where two rings are joined by a single common atom. nih.govrsc.org The 1,3-dipolar cycloaddition with azomethine ylides, as described above, leads to the formation of dispiro compounds, such as dispiro[oxindole-cyclohexanone-pyrrolidines]. nih.govmdpi.com In these structures, the central cyclohexanone ring is spiro-fused to both an oxindole (B195798) and a pyrrolidine (B122466) ring.

The formation of these complex spirocyclic frameworks is significant as such motifs are found in various biologically active natural products and pharmaceuticals. rsc.org The ability to construct these three-dimensional structures with control over stereochemistry is a key advantage of these cycloaddition strategies.

Table 2: Spirocyclic Compounds from this compound Derivatives

| Reactants | Product Type | Key Features |

|---|---|---|

| 2-[(Dimethylamino)methyl]cyclohexanone hydrochloride, Isatin, Sarcosine | Dispiro[oxindole-cyclohexanone-pyrrolidine] | Three-component reaction, diastereoselective. nih.govmdpi.com |

| Cyclohexanone derivatives, various coupling partners | Spiro-β-lactams, Spiro-pyrrolidines | Access to a variety of spirocyclic heterocycles. nih.gov |

Formal [2+2] Cycloaddition-Cycloreversion Mechanisms

While direct examples involving this compound are less common in the literature for this specific mechanism, the formal [2+2] cycloaddition-cycloreversion reaction is a known process for forming certain types of unsaturated systems. researchgate.netnih.govresearchgate.net This reaction typically occurs between an electron-rich alkyne and an electron-deficient alkene. nih.gov The reaction is thought to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then closes to form a four-membered cyclobutene (B1205218) ring. researchgate.netnih.gov This cyclobutene intermediate can then undergo a retro-electrocyclization (cycloreversion) to yield the final, more stable, open-chain product. researchgate.netnih.gov

Kinetic studies of related systems have shown these reactions to be bimolecular and second-order, supporting a dipolar mechanism. researchgate.net The rate-determining step is often the initial nucleophilic attack to form the zwitterionic intermediate. researchgate.netnih.gov While not a direct transformation of this compound itself, this mechanistic principle is relevant to the broader field of cycloaddition chemistry and the formation of complex organic molecules from related building blocks.

Derivatization and Advanced Synthetic Applications Utilizing 2 Dimethylamino Cyclohexanone

As a Key Intermediate in Complex Molecule Synthesis

The unique structure of 2-(Dimethylamino)cyclohexanone, often prepared via the Mannich reaction of cyclohexanone (B45756), dimethylamine (B145610) hydrochloride, and paraformaldehyde, allows for its extensive use as an intermediate in multi-step syntheses. beilstein-journals.orgnih.gov The ketone group can undergo nucleophilic addition, while the tertiary amine can act as a directing group or be involved in salt formation and further reactions.

A primary application of this compound is as a crucial intermediate in the synthesis of centrally acting analgesics. beilstein-journals.org The most notable example is the synthesis of Tramadol, a widely used pain management medication. beilstein-journals.orgbeilstein-journals.org The synthesis involves a Grignard reaction, where an aryl magnesium bromide is added to the carbonyl group of 2-((dimethylamino)methyl)cyclohexanone (B127425). beilstein-journals.orgresearchgate.net This reaction typically produces a mixture of diastereomers, namely the (±)-cis and (±)-trans isomers. researchgate.net

The control of stereochemistry in this reaction is a significant area of research, as the analgesic activity resides primarily in the (±)-cis isomer of the final product, known as Tramadol. researchgate.netacs.org Research has shown that the use of transition-metal salts can influence the diastereomeric ratio, favoring the formation of the desired cis isomer. researchgate.net Without being bound by theory, it is believed that the transition-metal salt can form a complex with the 2-((dimethylamino)methyl)cyclohexanone, which then catalyzes the reaction to yield a higher ratio of the cis product. researchgate.net This compound also serves as an intermediate for synthesizing O-Desmethyl Tramadol, an active metabolite of Tramadol. researchgate.net

| Reactant A | Reactant B | Key Reaction Type | Primary Product | Key Finding/Reference |

|---|---|---|---|---|

| (±)-2-((Dimethylamino)methyl)cyclohexanone | 3-Methoxyphenyl magnesium bromide | Grignard Addition | (±)-cis-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol (Tramadol) and its trans isomer | Serves as a critical intermediate for Tramadol synthesis. beilstein-journals.orgbeilstein-journals.org The ratio of cis:trans isomers can be improved to at least 85:15 using transition-metal salt catalysts. researchgate.net |

Beyond analgesics, the this compound scaffold is a building block for a variety of other biologically active molecules. beilstein-journals.orgmdpi.com The inherent reactivity of the ketone and the presence of the amino group allow for the introduction of diverse functionalities, leading to compounds with potential therapeutic applications.

Derivatives have been investigated for antimicrobial activity. Studies have shown that certain derivatives exhibit significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. beilstein-journals.org Furthermore, the core structure has been incorporated into compounds with anti-inflammatory properties. For instance, a series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones, which share a similar structural motif, were synthesized and showed significant anti-inflammatory and analgesic actions with minimal cytotoxicity. researchgate.net The synthesis of pyrazole (B372694) derivatives from 2-((dimethylamino)methylene)cyclohexane-1,3-dione highlights another route to biologically active heterocyclic compounds. mdpi.com These applications underscore the value of this compound as a versatile starting material in medicinal chemistry. preprints.org

Precursors for Analgesic Scaffolds and Their Isomers

Synthesis of Chalcone (B49325) Derivatives Based on the Cyclohexanone Framework

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. mdpi.com The cyclohexanone framework can be used to synthesize chalcone-like molecules, often through base-catalyzed condensation reactions.

The Claisen–Schmidt condensation is a reliable and widely used method for synthesizing chalcones and their analogs. unibo.itnih.gov This reaction involves the condensation of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst. unibo.itrsc.org In the context of the cyclohexanone framework, cyclohexanone or its derivatives can react with substituted benzaldehydes to yield dibenzylidene-cyclohexanone derivatives. researchgate.netnih.gov

Specifically, chalcones incorporating a dimethylamino group have been synthesized by reacting cyclohexanone with 4-(dimethylamino)benzaldehyde (B131446). researchgate.netmetu.edu.tr The reaction, typically catalyzed by a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcohol solvent, leads to the formation of (2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]cyclohexanone. researchgate.netnih.gov These cross-conjugated dienones, sometimes referred to as ketocyanine dyes, are of interest for their physicochemical properties and potential applications in materials science. researchgate.netresearchgate.net The electron-donating dimethylamino group enhances the electronic delocalization across the molecule. nih.gov

| Ketone | Aldehyde | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Cyclohexanone | 4-(Dimethylamino)benzaldehyde (2 equiv.) | KOH / Methanol (B129727) | (2E,6E)-2,6-Bis[4-(dimethylamino)benzylidene]cyclohexanone | Synthesized via alkaline aldol (B89426) condensation. researchgate.netnih.gov |

The development of asymmetric syntheses to produce chiral molecules is a major focus in modern organic chemistry. While the direct asymmetric synthesis of chalcones from this compound is not extensively documented, the principles of asymmetric catalysis can be applied to the Claisen-Schmidt condensation. The goal of such a synthesis would be to control the stereochemistry of the resulting product, which is particularly relevant when creating complex, biologically active molecules.

Asymmetric synthesis in this context can be approached using chiral catalysts, which fall into two main categories: organocatalysts and chiral metal complexes. metu.edu.tr

Organocatalysis : Chiral amines, amino acids, or their derivatives (like proline-based catalysts) can catalyze asymmetric aldol or Michael reactions. In a potential asymmetric Claisen-Schmidt reaction, a chiral organocatalyst could form a chiral enamine intermediate with the cyclohexanone, which would then react with the aldehyde from a specific face, leading to an enantiomerically enriched product. beilstein-journals.org For instance, chiral ionic liquids based on L-cysteine have been used to catalyze asymmetric aldol reactions between cyclohexanone and nitrobenzaldehydes, yielding products with high enantiomeric excess. rsc.org

Chiral Metal Catalysis : Chiral metal complexes can act as Lewis acids to activate the aldehyde and create a chiral environment for the condensation reaction. researchgate.net The coordination of the reactants to the chiral metal center would dictate the stereochemical outcome of the C-C bond formation.

These strategies are primarily used in related reactions, such as the asymmetric Michael addition of cyclohexanone to chalcones or asymmetric aldol reactions, to create highly substituted chiral cyclohexanone rings. nih.govresearchgate.net Applying these principles to the asymmetric synthesis of chalcones from a substituted cyclohexanone framework represents a promising area for future research, aiming to produce optically active chalcone derivatives for applications in medicinal chemistry and materials science.

Application of Claisen–Schmidt Condensation

Application in Metal Complex Chemistry

The this compound scaffold and its derivatives are effective ligands in coordination chemistry. The presence of both oxygen and nitrogen donor atoms allows them to act as bidentate or even tridentate ligands, forming stable complexes with a variety of transition metals.

For example, a Mannich base ligand derived from the reaction of dimethylaminobenzaldehyde, aniline, and cyclohexanone was shown to form stable, monomeric complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) ions. In these complexes, the ligand coordinates to the metal center through the carbonyl oxygen and the nitrogen atom of the secondary amine, acting as a bidentate species. Similarly, enaminone derivatives, such as (2Z)-2-(dimethylaminomethylidene)-4-propylcyclohexan-1-one, can act as bidentate ligands, forming square-planar complexes with Cu(II). Furthermore, patents describe the formation of complexes between (±)-2-((dimethylamino)methyl)cyclohexanone and transition-metal salts as part of a catalytic system for preparing analgesic precursors. researchgate.net The study of these metal complexes is important not only for catalysis but also for the development of new materials and potential biological applications, as metal complexes often exhibit enhanced biological activity compared to the free ligands.

| Ligand | Metal Ion(s) | Coordination Mode | Complex Type/Geometry | Reference |

|---|---|---|---|---|

| (R)-2-((R)-(4-(dimethylamino)phenyl)-(phenylamino)methyl)cyclohexan-1-one | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate (N, O) | Six and four-coordinate monomeric complexes | |

| (2Z)-2-(dimethylaminomethylidene)-4-propylcyclohexan-1-one | Cu(II) | Bidentate (Enaminone moiety) | Square-planar | |

| (±)-2-((Dimethylamino)methyl)cyclohexanone | Transition-metal salts | Not specified | Intermediate complex for catalysis | researchgate.net |

Information Not Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information regarding the derivatization of This compound through Schiff base formation for the purposes of ligand synthesis and subsequent coordination with transition metals.

Coordination Studies with Transition Metals:Consequently, no studies on the coordination of Schiff base ligands derived from this compound with transition metals were identified.

While the broader fields of Schiff base chemistry and coordination complexes are extensive, the specific application utilizing this compound as a precursor does not appear to be documented in the searched scientific databases. Therefore, the generation of an article with detailed research findings, data tables, and specific examples as requested is not possible without deviating from the strict focus on the specified compound.

Spectroscopic and Structural Elucidation of 2 Dimethylamino Cyclohexanone and Its Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides critical insights into the molecular vibrations and functional groups present in 2-(dimethylamino)cyclohexanone and its derivatives.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For derivatives of this compound, such as 2,6-bis(p-N,N-dimethyl benzylidene)cyclohexanone, the FT-IR spectrum reveals key vibrational modes. The carbonyl (C=O) stretching vibration is a prominent feature, though its frequency can be influenced by conjugation within the molecule. In some derivatives, this stretching is observed at a lower wavenumber due to expanded conjugation effects. researchgate.net For instance, in 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, the C=O stretch in conjugation with C=C appears at 1645 cm⁻¹. kuet.ac.bd Other significant bands include the C-N stretching in the aromatic ring, observed around 1361 and 1302 cm⁻¹, and aromatic C-H stretching vibrations. kuet.ac.bd The NIST WebBook provides IR spectral data for 2-[(dimethylamino)methyl]cyclohexanone, which serves as a reference for the parent compound's vibrational characteristics. nist.gov

Table 1: FT-IR Spectral Data for 2,6-Bis-(4-dimethylamino-benzylidene)-cyclohexanone

| Absorption Band (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 2926, 2853 | Aromatic C-H stretching | kuet.ac.bd |

| 1645 | C=O in conjugation with C=C | kuet.ac.bd |

| 1609 | C=C in conjugation with C=O and Phenyl C=C stretching | kuet.ac.bd |

| 1361, 1302 | Aromatic C-N stretching | kuet.ac.bd |

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For derivatives like 2,6-bis(p-N,N-dimethyl benzylidene)cyclohexanone, the NIR-FT Raman spectrum has been recorded and analyzed. researchgate.net This analysis, often supported by density functional theory (DFT) calculations, allows for a detailed assignment of vibrational modes. researchgate.net The technique is particularly useful for studying the skeletal vibrations of the cyclohexanone (B45756) ring and the attached benzylidene groups. The use of FT-Raman can help in analyzing materials that exhibit fluorescence when studied with conventional Raman spectroscopy. abcs.it

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR spectroscopy of this compound derivatives provides characteristic signals for the various protons in the molecule. For example, in 2,6-bis-(4-dimethylamino-benzylidene)-cyclohexanone, the allylic protons appear as a singlet around δ 7.76 ppm. kuet.ac.bd The aromatic protons show signals as doublets, and the N(CH₃)₂ group gives a sharp singlet at approximately δ 3.01 ppm. kuet.ac.bd The methylene (B1212753) protons of the cyclohexanone ring appear as multiplets. kuet.ac.bd The specific chemical shifts can be influenced by the solvent used. researchgate.net

Table 2: ¹H NMR Chemical Shift Assignments for 2,6-Bis-(4-dimethylamino-benzylidene)-cyclohexanone in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 7.76 | s | 2H | Allylic | kuet.ac.bd |

| 7.45 | d (J = 8.8 Hz) | 4H | Aromatic | kuet.ac.bd |

| 6.71 | d (J = 8.8 Hz) | 4H | Aromatic | kuet.ac.bd |

| 3.01 | s | 12H | 2 × N(CH₃)₂ | kuet.ac.bd |

| 2.94 | t (J = 14.1 Hz) | 4H | 2 × CH₂ | kuet.ac.bd |

| 1.83-1.79 | m | 2H | CH₂ | kuet.ac.bd |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In derivatives of this compound, the carbonyl carbon (C=O) typically resonates at a downfield chemical shift. For instance, in some diarylidenecyclohexanone derivatives, this signal appears around δ 190.44 ppm. rsc.org The carbons of the dimethylamino group and the cyclohexanone ring also show characteristic signals. The chemical shifts of carbon atoms are sensitive to their electronic environment and substitution patterns.

Table 3: Predicted ¹³C NMR Chemical Shifts for Cyclohexanone

| Chemical Shift (ppm) | Carbon Atom |

|---|---|

| 211.9 | C1 (C=O) |

| 41.8 | C2, C6 |

| 26.9 | C3, C5 |

| 24.9 | C4 |

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy, primarily UV-Visible spectroscopy, is used to study the electronic transitions within a molecule. The absorption maxima (λ_max) are indicative of the extent of conjugation in the system. For 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, a significant bathochromic (red) shift is observed in the UV-Vis spectrum, with an absorption maximum at 452 nm. kuet.ac.bdacs.org This is attributed to the presence of the electron-donating dimethylamino groups, which extend the conjugation. kuet.ac.bd The solvatochromic behavior of these compounds, i.e., the change in absorption spectra with solvent polarity, has also been investigated, revealing that the electronic transitions are sensitive to the microenvironment. mdpi.com Some derivatives also exhibit acidochromic behavior, where the absorption spectrum changes with pH due to protonation of the dimethylamino group. acs.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For ketones like this compound, the n → π* transition of the carbonyl group is a key feature, though often weak. When conjugation is introduced, as in many of its derivatives, more intense π → π* transitions are observed.

Research on derivatives, particularly those involving benzylidene moieties, provides significant insight into the electronic properties of this class of compounds. The introduction of a (dimethylamino)benzylidene group extends the conjugated system, leading to a bathochromic (red) shift in the absorption maximum (λmax) into the visible region. For example, 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone exhibits a strong absorption maximum at 452 nm when measured in ethanol (B145695). This significant shift is attributed to the internal charge transfer character from the electron-donating dimethylamino group to the electron-accepting carbonyl group through the π-conjugated system. The polarity of the solvent can also influence the absorption maxima, a phenomenon known as solvatochromism.

Table 1: UV-Vis Absorption Data for this compound Derivatives

| Compound | Solvent | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone | Ethanol | 452 nm | |

| 2(E)-(4-N,N-dimethylaminobenzylidene)-5-methylcyclohexanone | Not Specified | Cut-off at 415 nm | |

| 2,6-bis(4-methoxybenzylidene)cyclohexanone | Ethanol | 359 nm |

Photoluminescence and Fluorescence Studies

Photoluminescence, particularly fluorescence, provides information about the de-excitation pathways of a molecule from its excited state. While simple aliphatic ketones are generally not considered fluorescent, the introduction of extended π-systems and donor-acceptor groups in the derivatives of this compound can induce significant fluorescence.

Derivatives with D–π–A (Donor–π–Acceptor) structures, such as those incorporating a dimethylamino group (donor) and a carbonyl group (acceptor), often exhibit intramolecular charge transfer (ICT) upon photoexcitation. This ICT state is highly sensitive to the surrounding environment, leading to fluorosolvatochromism, where the emission color changes with solvent polarity. For instance, a D–π–A thiophene (B33073) derivative with a dimethylamino donor showed a dramatic red shift in its fluorescence emission from 458 nm in nonpolar cyclohexane (B81311) to 620 nm in polar DMSO.

The fluorescence quantum yield (ΦPL), a measure of the efficiency of the fluorescence process, can be influenced by molecular rigidity. In some cases, restricting intramolecular rotations in a polymer matrix or in the crystalline state can enhance fluorescence by suppressing non-radiative decay pathways. Furthermore, certain derivatives, like (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone, have been investigated as "fluorescence-on" probes for detecting metal ions such as Hg²⁺, where chelation enhances the fluorescence intensity.

Table 2: Photoluminescence Data for Related D–π–A Systems

| Compound | Solvent | Emission Maximum (λem) | Stokes Shift | Reference |

|---|---|---|---|---|

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile | Cyclohexane | 458 nm | Not specified | |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile | DMSO | 620 nm | Not specified | |

| Triphenylamino-Chalcone Derivatives | Cyclohexane | 470 - 563 nm | 80 - 131 nm |

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing data on bond lengths, bond angles, and molecular conformation.

Table 3: Crystallographic Data for (2E)-2-[4-(Dimethylamino)benzylidene]-5-methylcyclohexanone

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₂₁NO | |

| Molecular Weight | 243.34 | |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a (Å) | 20.3655 (16) | |

| b (Å) | 7.6148 (7) | |

| c (Å) | 18.2999 (16) | |

| β (°) | 99.254 (3) | |

| Volume (ų) | 2801.0 (4) | |

| Z | 8 |

In the crystal lattice, molecules are held together by intermolecular forces. While strong hydrogen bonds are not always present, weaker interactions like C—H⋯O and C—H⋯π interactions can play a significant role in the crystal packing. In the case of (2E)-2-[4-(Dimethylamino)benzylidene]-5-methylcyclohexanone, no specific directional interactions were identified, suggesting that van der Waals forces are the primary drivers of crystal cohesion.

Determination of Crystal Structure and Molecular Conformation

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (as its isomer 2-[(dimethylamino)methyl]cyclohexanone), the molecular formula is C₉H₁₇NO, corresponding to a molecular weight of approximately 155.24 g/mol . The mass spectrum of an amine-containing compound often shows a molecular ion peak (M⁺) that follows

Theoretical and Computational Chemistry Studies of 2 Dimethylamino Cyclohexanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic characteristics. For 2-(Dimethylamino)cyclohexanone, DFT calculations are crucial for elucidating its conformational preferences and the intricate stereoelectronic interactions that govern its behavior.

The structural landscape of this compound is defined by the conformational isomerism of its six-membered ring and the orientation of the dimethylamino substituent. The cyclohexanone (B45756) ring primarily adopts a chair conformation to minimize angular and torsional strain. The substituent at the C-2 position can exist in either an axial or an equatorial orientation, leading to two distinct chair conformers.

Theoretical studies, utilizing methods such as B3LYP with a 6-311+G** basis set, have been employed to determine the relative stabilities of these conformers. researchgate.net The conformational equilibrium is a delicate balance of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. In the equatorial conformer, the bulky dimethylamino group is positioned away from the ring, which generally minimizes steric repulsion. Conversely, the axial conformer can be influenced by stabilizing stereoelectronic interactions, such as the anomeric effect.

The relative energy of the equatorial and axial conformers is highly sensitive to the surrounding environment. In the gas phase, calculations indicate a specific energetic preference, but this can be significantly altered in solution. The polarity of the solvent plays a critical role; polar solvents can preferentially stabilize the conformer with the larger dipole moment. For this compound, the axial conformation is the most polar. researchgate.net Consequently, it is found to be more stable in highly polar solvents like DMSO, whereas the equatorial conformer is favored in less polar solvents and the gas phase. researchgate.net

| Conformer | Relative Energy (kcal/mol) in DMSO | Predominance in Non-polar Solvents |

|---|---|---|

| Axial | -0.05 | Less Predominant |

| Equatorial | 0.00 (Reference) | More Predominant |

This table summarizes the relative stability of the axial versus the equatorial conformer in a polar solvent, as determined by theoretical calculations. A negative value indicates greater stability.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and Raman spectra. nih.gov

For this compound, the vibrational spectrum is characterized by several key features:

C=O Stretch: The carbonyl group gives rise to a strong, sharp absorption band in the infrared spectrum. In the related hydrochloride salt, this is experimentally observed around 1698 cm⁻¹. Calculations on the parent cyclohexanone molecule predict this mode with high intensity.

C-H Stretches: The aliphatic C-H stretching vibrations from the cyclohexyl ring and methyl groups typically appear in the 2800-3000 cm⁻¹ region. DFT calculations can distinguish between symmetric and asymmetric stretching modes. lew.ro

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the dimethylamino group is also a characteristic feature, though typically weaker than the C=O stretch.

CH₂ Modes: The various bending, wagging, and twisting modes of the methylene (B1212753) groups in the ring occur in the fingerprint region (below 1500 cm⁻¹). lew.ro

| Vibrational Mode | Experimental Frequency (Related Compounds) | Calculated Frequency (General Cyclohexanone) | Assignment |

|---|---|---|---|

| C=O Stretch | ~1698-1715 | ~1750 (Unscaled) | Strong, characteristic ketone stretch |

| CH₂ Asymmetric Stretch | ~2940 | ~2941 | Aliphatic C-H vibration |

| CH₂ Symmetric Stretch | ~2870 | ~2899 | Aliphatic C-H vibration |

This table provides a general comparison for characteristic vibrational modes. Experimental values are from related compounds, and calculated values are based on studies of the parent cyclohexanone structure. lew.ro

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating electronic absorption spectra (UV-Vis). lew.rogrowingscience.com It calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energy, corresponding wavelength (λ_max), and the oscillator strength (f), which is a measure of the transition's intensity. lew.ro

As a saturated aliphatic ketone, the electronic spectrum of this compound is expected to be dominated by a weak absorption band in the near-UV region. This band corresponds to the n → π* transition, where an electron from a non-bonding lone pair orbital (n) of the carbonyl oxygen is promoted to the anti-bonding π* orbital of the C=O double bond. This transition is characteristically weak (low oscillator strength) because of poor spatial overlap between the two orbitals. The presence of the dimethylamino group, an auxochrome, can cause a slight shift in the position of this absorption band compared to unsubstituted cyclohexanone. TD-DFT calculations, often performed in conjunction with a solvent model like the Polarizable Continuum Model (PCM), can predict these transition energies with reasonable accuracy. lew.ro

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The energies of these orbitals and the gap between them (ΔE = E_LUMO - E_HOMO) are critical descriptors of a molecule's kinetic stability and chemical reactivity. grafiati.com

For this compound, the nature of the frontier orbitals can be predicted based on its functional groups:

HOMO: The HOMO is expected to be primarily localized on the lone pair of the nitrogen atom in the dimethylamino group. This orbital is the site of the molecule's highest electron density and represents its ability to act as an electron donor or a nucleophile.

LUMO: The LUMO is anticipated to be the π* anti-bonding orbital of the carbonyl group. This orbital is the most accessible empty orbital and represents the molecule's ability to act as an electron acceptor or an electrophile.

The HOMO-LUMO energy gap is a key indicator of stability. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. unesp.br Conversely, a small gap suggests higher reactivity. DFT calculations provide quantitative values for these orbital energies, allowing for the assessment of the molecule's electronic stability.

| Orbital | Primary Localization | Chemical Role |

|---|---|---|

| HOMO | Nitrogen Lone Pair | Electron Donor / Nucleophilic Center |

| LUMO | Carbonyl π* Orbital | Electron Acceptor / Electrophilic Center |

Natural Bond Orbital (NBO) analysis is a powerful computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de More importantly, it quantifies the delocalizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. These donor-acceptor interactions, or hyperconjugations, represent stabilizing charge transfer effects. grafiati.com

In this compound, several key hyperconjugative interactions are expected:

n_N → σ(C-C):* Delocalization of the nitrogen lone pair (n_N) into the anti-bonding orbitals (σ*) of adjacent carbon-carbon bonds in the ring. This interaction, a form of the anomeric effect, is particularly significant when the dimethylamino group is in the axial position and the lone pair is anti-periplanar to a ring C-C bond. researchgate.net

n_N → π(C=O):* Interaction between the nitrogen lone pair and the anti-bonding π* orbital of the carbonyl group. This delocalization is more effective in the equatorial conformer and contributes to its stability. researchgate.net

n_O → σ(C-C):* Delocalization of the oxygen lone pairs (n_O) into the anti-bonding orbitals of the adjacent C1-C2 and C1-C6 bonds.

The NBO method calculates the second-order perturbation energy (E(2)) for each donor-acceptor interaction, where a larger E(2) value indicates a stronger, more stabilizing interaction. The balance of these interactions is a critical factor in determining the molecule's preferred conformation. researchgate.net

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. It partitions the total electron density among the constituent atoms based on the basis functions used in the calculation. While simple to compute, Mulliken charges are known to be sensitive to the choice of basis set. researchgate.net More modern methods like Natural Population Analysis (NPA), derived from NBO theory, often provide a more stable and chemically intuitive picture of charge distribution. researchgate.net

For this compound, the charge distribution is dictated by the electronegativity differences between the atoms. The analysis would be expected to show:

A significant negative partial charge on the highly electronegative carbonyl oxygen atom.

A negative partial charge on the nitrogen atom, though less negative than the oxygen.

A significant positive partial charge on the carbonyl carbon atom due to its bonds with two electronegative atoms (oxygen and the C2 carbon attached to nitrogen).

Small positive charges on the hydrogen atoms.

This charge distribution is fundamental to understanding the molecule's electrostatic potential, its dipole moment, and how it interacts with other polar molecules, solvents, or biological receptors.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Mechanistic Probing through Computational Models

Computational models are invaluable for understanding reaction mechanisms at a molecular level. For a compound like this compound, these models could elucidate its reactivity, for instance, in alkylation or condensation reactions where it can act as a key intermediate. However, specific published data on this compound is absent.

Transition State Identification and Reaction Pathway Energetics